Xenyhexenic Acid

Description

Structure

3D Structure

Properties

CAS No. |

447465-23-8 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(E)-2-(4-phenylphenyl)hex-4-enoic acid |

InChI |

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |

InChI Key |

ZVRCODPBROUJIT-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Xenyhexenic Acid" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenyhexenic Acid, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic biphenyl carboxylic acid derivative. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities, with a focus on its potential as an anti-lipid and antioxidant agent. This guide includes detailed experimental protocols for its synthesis, purification, and analysis, as well as for evaluating its biological effects. Furthermore, it elucidates the potential signaling pathways involved in its mechanism of action and presents this information through structured data and clear visualizations to support further research and development.

Chemical Structure and Properties

This compound is a carboxylic acid characterized by a biphenyl group attached to the alpha-carbon of a hexenoic acid chain. The presence of the trans-double bond at the 4th position is a key structural feature.

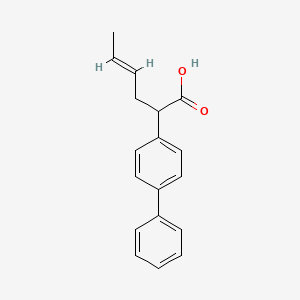

Chemical Structure:

Synonyms:

-

(E)-2-(4-phenylphenyl)hex-4-enoic acid[1]

-

2-(4-Biphenylyl)-4-hexenoic acid

-

Diphenesenic acid[1]

-

Desenovis[1]

-

Darilin[1]

-

CV-57533[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | [1] |

| Molecular Weight | 266.34 g/mol | [1] |

| IUPAC Name | (E)-2-([1,1'-biphenyl]-4-yl)hex-4-enoic acid | [1] |

| CAS Number | 964-82-9 | [1] |

| Appearance | Solid (predicted) | |

| XlogP | 4.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

Biological Activities and Potential Signaling Pathways

This compound has been identified as a synthetic anti-lipid agent and exhibits antioxidant properties. While specific signaling pathways have not been definitively elucidated for this particular molecule, based on its structural similarity to other biphenyl carboxylic acid derivatives, several potential mechanisms can be postulated.

Anti-Lipid Activity

Biphenyl carboxylic acid analogs have been shown to inhibit glyceride synthesis.[2] The anti-lipidemic action of such compounds can be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[3][4][5][6] Specifically, PPARα activation leads to an increase in fatty acid oxidation.[3]

Potential Signaling Pathway for Anti-Lipid Activity:

Caption: Proposed PPARα signaling pathway for the anti-lipid activity of this compound.

Antioxidant Activity

The antioxidant properties of phenolic compounds, including biphenyl derivatives, are well-documented.[7] A plausible mechanism for the antioxidant activity of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[12]

Potential Signaling Pathway for Antioxidant Activity:

Caption: Proposed Nrf2 signaling pathway for the antioxidant activity of this compound.

Experimental Protocols

Synthesis of (E)-2-(4-phenylphenyl)hex-4-enoic acid

The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-biphenylboronic acid (1.0 eq), ethyl (E)-2-bromohex-4-enoate (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Purge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Reaction: Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purification of Ester: Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and 1 M sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. The product will precipitate as a solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Purification by Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Table 2: Analytical Techniques for this compound

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of stereochemistry | Signals corresponding to the aromatic protons of the biphenyl group, the vinylic protons of the hexenoic acid chain, the allylic and aliphatic protons, and the carboxylic acid proton. The coupling constant between the vinylic protons will confirm the (E)-stereochemistry. |

| ¹³C NMR | Confirmation of the carbon skeleton | Signals for the carboxylic carbon, aromatic carbons, vinylic carbons, and aliphatic carbons. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of C₁₈H₁₈O₂. |

| HPLC | Purity assessment and chiral separation (if applicable) | A single major peak on a reverse-phase column for purity. For chiral separation, a chiral stationary phase would be required to resolve enantiomers if a racemic synthesis was performed. |

Biological Assays

In Vitro Anti-Lipid Activity Assay

This protocol is adapted from a method for evaluating lipoprotein profiles from human intestinal epithelium-like cells (Caco-2).[1][13]

Workflow for In Vitro Anti-Lipid Assay:

Caption: Workflow for the in vitro assessment of anti-lipid activity.

Detailed Protocol:

-

Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluence and then allow them to differentiate for approximately 21 days.

-

Treatment: Treat the differentiated Caco-2 cells with various concentrations of this compound (and a vehicle control) in the presence of a lipid mixture (e.g., oleic acid and lysophosphatidylcholine) to stimulate lipoprotein secretion.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Sample Collection: Collect the basolateral medium, which will contain the secreted lipoproteins.

-

Lipoprotein Analysis: Separate the different lipoprotein fractions (e.g., VLDL, LDL, HDL) from the collected medium, typically by ultracentrifugation.

-

Quantification: Measure the triglyceride and cholesterol content in each lipoprotein fraction using commercially available assay kits.

-

Data Analysis: Compare the lipid levels in the lipoprotein fractions from cells treated with this compound to those from the vehicle-treated control cells to determine the effect on lipid secretion.

Cellular Antioxidant Activity (CAA) Assay

This protocol is based on the widely used DCFH-DA assay.[14][15][16][17][18]

Workflow for Cellular Antioxidant Activity Assay:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and allow them to reach confluence.

-

Cell Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate.

-

Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of this compound and controls (e.g., quercetin as a positive control, vehicle as a negative control).

-

Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals for a specified period.

-

Data Analysis: Calculate the area under the curve for the fluorescence readings. The Cellular Antioxidant Activity is then calculated by comparing the net protection provided by this compound to that of the positive control.

Conclusion

This compound presents an interesting scaffold for further investigation as a dual anti-lipid and antioxidant agent. The provided protocols offer a starting point for the synthesis, purification, and biological evaluation of this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand its mechanism of action and to explore its therapeutic potential. The generation of detailed analytical data, particularly NMR spectra, will be crucial for the unambiguous characterization of synthesized this compound.

References

- 1. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 11. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. content.abcam.com [content.abcam.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Xenyhexenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenyhexenic acid, known chemically as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic anti-lipidemic agent. This document provides a comprehensive overview of its synthesis, focusing on the core chemical pathways and methodologies. Due to the absence of identified biosynthetic routes, this guide centers on the chemical synthesis, primarily achieved through palladium-catalyzed cross-coupling reactions. This technical guide outlines a plausible and detailed synthetic protocol, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a biphenyl carboxylic acid derivative that has been investigated for its effects on lipid metabolism. Its structure, featuring a biphenyl moiety linked to a hexenoic acid chain, makes it a target of interest in medicinal chemistry. The synthesis of such aryl-substituted carboxylic acids often relies on robust carbon-carbon bond-forming reactions.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the coupling of a 4-biphenylboronic acid with a suitable 2-halo-hex-4-enoic acid derivative.

Proposed Synthetic Route

A plausible two-step synthetic route to this compound is proposed:

-

Preparation of a 2-halo-hex-4-enoate ester: This intermediate can be synthesized from a commercially available starting material such as ethyl crotonate.

-

Suzuki-Miyaura Coupling: The resulting halo-ester is then coupled with 4-biphenylboronic acid in the presence of a palladium catalyst and a base.

-

Hydrolysis: The final step involves the hydrolysis of the ester to yield the desired this compound.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Parameter | Condition |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos) |

| Base | Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) |

| Solvent | Toluene, Ethanol, or a mixture of DME/Water |

| Temperature | Elevated temperatures (e.g., 80-100 °C) |

| Reactant 1 | Aryl or Vinyl Halide (e.g., 2-bromo-hex-4-enoate) |

| Reactant 2 | 4-Biphenylboronic acid |

Table 2: Hypothetical Quantitative Data for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-bromo-hex-4-enoate (1.0 equiv) | 4-Biphenylboronic acid (1.2 equiv) | Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv) | Toluene/Ethanol/Water | 90 | 12 | ~70-80 |

| 2 | Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate (1.0 equiv) | Lithium hydroxide (LiOH) (1.5 equiv) | THF/Water | Room Temp | 4 | >95 |

Note: The data in Table 2 is hypothetical and based on typical yields for similar reactions. Actual yields may vary.

Experimental Protocols

The following is a detailed, representative experimental protocol for the synthesis of this compound based on the Suzuki-Miyaura coupling reaction.

Synthesis of Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-biphenylboronic acid (1.2 equivalents), ethyl 2-bromo-hex-4-enoate (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ethyl (E)-2-(4-phenylphenyl)hex-4-enoate.

Hydrolysis to (E)-2-(4-phenylphenyl)hex-4-enoic Acid (this compound)

-

Dissolve the purified ethyl (E)-2-(4-phenylphenyl)hex-4-enoate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed two-step synthesis of this compound via Suzuki-Miyaura coupling and subsequent hydrolysis.

Conclusion

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This technical guide provides a detailed, albeit representative, protocol for its preparation. The outlined workflow, based on established chemical principles, offers a solid foundation for researchers and drug development professionals working on the synthesis of this compound and related biphenyl carboxylic acid derivatives. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity in a laboratory or industrial setting.

Xenyhexenic Acid: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenyhexenic acid is an investigational small molecule compound that has demonstrated significant potential in preclinical models of oncology.[1][2] This document provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its molecular target, the associated signaling pathway, and the experimental evidence supporting its therapeutic rationale. The information presented herein is intended to serve as a technical guide for professionals engaged in oncology research and drug development.

Molecular Target: Allosteric Inhibition of Tyrosine Kinase-Like Orphan Receptor 2 (TKLOR2)

This compound functions as a potent and selective allosteric inhibitor of Tyrosine Kinase-Like Orphan Receptor 2 (TKLOR2). TKLOR2 is a pseudokinase, a class of proteins that lack catalytic activity but play crucial roles in cellular signaling through protein-protein interactions. In certain malignancies, particularly non-small cell lung cancer (NSCLC), TKLOR2 is overexpressed and contributes to tumor progression.

Unlike conventional kinase inhibitors that compete with ATP for the active site, this compound binds to a distinct allosteric pocket on the TKLOR2 protein.[3] This binding induces a conformational change in TKLOR2, preventing its interaction with downstream signaling partners and thereby inhibiting its function.

Signaling Pathway: Disruption of the TKLOR2-GRB7-STAT5 Axis

The primary signaling pathway modulated by this compound is the TKLOR2-GRB7-STAT5 axis. This pathway is a critical driver of cell proliferation and survival in TKLOR2-overexpressing cancer cells. The key steps in this pathway are:

-

Ligand-Independent Dimerization: In cancer cells with high TKLOR2 expression, the receptor undergoes ligand-independent dimerization.

-

Recruitment of GRB7: The dimerized TKLOR2 acts as a scaffold to recruit the adaptor protein Growth Factor Receptor-Bound Protein 7 (GRB7).

-

Activation of STAT5: The TKLOR2-GRB7 complex facilitates the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 5 (STAT5).

-

Gene Transcription: Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression and apoptosis resistance.

This compound, by allosterically inhibiting TKLOR2, prevents the initial recruitment of GRB7, thereby abrogating the entire downstream signaling cascade.

Experimental Evidence and Quantitative Data

The mechanism of action of this compound is supported by a range of in vitro and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Parameter | Value | Cell Line/System |

| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) to TKLOR2 | 15.2 nM | Recombinant TKLOR2 |

| Co-Immunoprecipitation (Co-IP) | IC50 for TKLOR2-GRB7 Interaction | 45.8 nM | NCI-H1975 |

| Cell Viability (MTT) Assay | IC50 | 120.3 nM | NCI-H1975 (TKLOR2 high) |

| Cell Viability (MTT) Assay | IC50 | > 10 µM | A549 (TKLOR2 low) |

| Western Blot (p-STAT5) | IC50 | 98.5 nM | NCI-H1975 |

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the binding affinity and kinetics of this compound to recombinant TKLOR2.

-

Methodology:

-

Recombinant human TKLOR2 protein is immobilized on a CM5 sensor chip.

-

A serial dilution of this compound (0.1 nM to 1 µM) in running buffer is injected over the chip surface.

-

Association and dissociation phases are monitored in real-time.

-

The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

2. Co-Immunoprecipitation (Co-IP) for TKLOR2-GRB7 Interaction

-

Objective: To assess the inhibitory effect of this compound on the interaction between TKLOR2 and GRB7 in a cellular context.

-

Methodology:

-

NCI-H1975 cells are treated with varying concentrations of this compound for 4 hours.

-

Cells are lysed, and the protein concentration is determined.

-

TKLOR2 is immunoprecipitated from the cell lysates using an anti-TKLOR2 antibody.

-

The immunoprecipitates are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an anti-GRB7 antibody to detect co-immunoprecipitated GRB7.

-

The band intensities are quantified to determine the IC50 for the disruption of the TKLOR2-GRB7 interaction.

-

3. Western Blotting for Phospho-STAT5

-

Objective: To measure the effect of this compound on the downstream signaling of the TKLOR2 pathway.

-

Methodology:

-

NCI-H1975 cells are treated with a dose-response of this compound for 2 hours.

-

Cells are lysed, and protein extracts are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

-

The chemiluminescent signal is captured, and the ratio of phospho-STAT5 to total STAT5 is calculated.

-

This compound represents a novel therapeutic strategy for cancers driven by TKLOR2 overexpression. Its allosteric mechanism of action provides a high degree of selectivity and potency. The disruption of the TKLOR2-GRB7-STAT5 signaling axis leads to a significant reduction in cancer cell proliferation and survival. The data presented in this guide provide a solid foundation for the continued development of this compound as a targeted anticancer agent. Further studies are warranted to explore its efficacy and safety in in vivo models and ultimately in clinical settings.

References

An In-depth Technical Guide to the Biological Activity Spectrum of Xenyhexenic Acid and its Analogs

Disclaimer: Direct biological activity data for Xenyhexenic Acid, identified as (E)-2-(4-phenylphenyl)hex-4-enoic acid (CAS 964-82-9), is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activities associated with its structural class, biphenylalkenoic acids and related biphenyl carboxylic acids, to infer the potential activity spectrum of this compound. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the class of biphenylalkenoic acids. While specific studies on this compound are scarce, its structural analogs have demonstrated a wide range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and anti-lipidemic properties. This technical guide synthesizes the available information on these related compounds to provide a predictive but comprehensive overview of the potential therapeutic applications and mechanisms of action for this compound. The data herein is presented through structured tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities and Quantitative Data

The biphenyl scaffold is a privileged structure in medicinal chemistry, known to impart favorable biological properties. The introduction of a carboxylic acid and an unsaturated alkyl chain, as seen in this compound, can further modulate this activity. The following tables summarize the quantitative biological data for representative biphenyl carboxylic acid derivatives with antibacterial and antioxidant activities.

Antibacterial Activity

Biphenyl derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria. The mechanism often involves the disruption of the bacterial cell membrane and inhibition of essential cellular processes.

Table 1: In Vitro Antibacterial Activity of Biphenyl Carboxylic Acid Analogs

| Compound/Analog | Target Organism | Assay Type | Potency (MIC/IC50) | Reference |

| 3,3'-bis(4-hydroxy-3-tert-butylphenyl)propanoic acid | Enterococcus faecalis | Broth microdilution | MIC: 4 µg/mL | [1] |

| 3,3'-bis(4-hydroxy-3-tert-butylphenyl)propanoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth microdilution | MIC: 4 µg/mL | [1] |

| Biphenyl Phytoalexin Derivatives | Multidrug-resistant Streptococcus pneumoniae | Broth dilution test | MIC: 2-8 µg/mL | [2] |

| Biphenyl Phytoalexin Derivatives | Multidrug-resistant Staphylococcus aureus | Broth dilution test | MIC: 4-16 µg/mL | [2] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Antioxidant Activity

The phenolic nature of some biphenyl derivatives contributes to their antioxidant properties. They can act as free radical scavengers, protecting cells from oxidative damage.

Table 2: In Vitro Antioxidant Activity of Biphenyl Carboxylic Acid Analogs

| Compound/Analog | Assay Type | Potency (IC50/EC50) | Reference | |---|---|---|---|---| | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives (FM10, FM12) | DPPH radical scavenging | IC50: 8.36 µM, 15.30 µM |[3] | | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives (FM10, FM12) | ABTS radical scavenging | IC50: 8.90 µM, 17.22 µM |[3] | | Haplophyllum tuberculatum extract (rich in benzoic and cinnamic acids) | Intracellular ROS inhibition | IC50: 0.026 µg/mL |[4] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); ROS: Reactive Oxygen Species.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is a standard procedure for assessing the in vitro antibacterial activity of a compound.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after a defined incubation period.

Protocol:

-

Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined by visual inspection for the absence of turbidity or by measuring the optical density at 600 nm.

DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

Proposed Antibacterial Mechanism of Action

The antibacterial activity of biphenyl derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with key cellular processes.

Caption: Proposed antibacterial mechanism of biphenyl derivatives.

Antioxidant Mechanism: Radical Scavenging

Phenolic biphenyl compounds can exert their antioxidant effects by donating a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.

Caption: Radical scavenging mechanism of phenolic biphenyl compounds.

Conclusion and Future Directions

While this compound itself remains poorly characterized, the biological activities of its structural analogs suggest a promising potential for this compound class in antibacterial and antioxidant applications. The provided data and protocols offer a foundational framework for initiating research into the specific biological profile of this compound. Future studies should focus on the synthesis and in-depth biological evaluation of this compound to confirm the activities predicted by its structural analogs. Further investigation into its mechanism of action, potential off-target effects, and in vivo efficacy will be crucial for its development as a therapeutic agent. The exploration of structure-activity relationships within the biphenylalkenoic acid class could also lead to the discovery of novel derivatives with enhanced potency and selectivity.

References

- 1. Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Xenyhexenic Acid: A Technical Overview of Potential Therapeutic Targets in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenyhexenic acid, a synthetic biarylacetic acid derivative, has been identified as a potential anti-lipid agent.[1] This technical guide provides a comprehensive overview of its core chemical information, hypothesized mechanism of action, and potential therapeutic targets within the context of lipid metabolism. While specific preclinical and clinical data on this compound are not extensively available in the public domain, this document outlines the established experimental protocols and signaling pathways relevant to its investigation as a therapeutic agent, particularly focusing on its potential role as an inhibitor of HMG-CoA reductase.

Introduction to this compound

This compound is a synthetic compound belonging to the class of biarylacetic acids.[1] Its primary therapeutic potential lies in the modulation of lipid metabolism, with possible applications in the management of hypercholesterolemia and hyperlipidemia.[1] The structural characteristics of this compound, particularly the biphenylacetic acid moiety, are suggestive of its interaction with key enzymes involved in lipid biosynthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 266.3 g/mol | [1][3] |

| CAS Number | 964-82-9 | [3][4] |

| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [3] |

| Synonyms | Desenovis, Diphenesenic acid | [3] |

Potential Therapeutic Target: HMG-CoA Reductase

The primary hypothesized therapeutic target for this compound is 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol. Inhibition of HMG-CoA reductase is a well-established mechanism for lowering cholesterol levels and is the mode of action for the widely prescribed statin drugs.

Mechanism of Action

By inhibiting HMG-CoA reductase, this compound would be expected to decrease the intracellular pool of cholesterol. This reduction, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream. This proposed mechanism of action suggests that this compound could be a valuable agent in the treatment of cardiovascular diseases associated with elevated cholesterol levels.

A simplified diagram illustrating the proposed mechanism of action is provided below.

Caption: Proposed mechanism of this compound action.

Experimental Protocols for Target Validation

To validate HMG-CoA reductase as a therapeutic target for this compound and to quantify its inhibitory potential, a series of in vitro and in vivo experiments would be necessary.

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HMG-CoA reductase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HMG-CoA reductase and its substrate, HMG-CoA, are prepared in a suitable assay buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by adding HMG-CoA to a mixture containing the enzyme, NADPH (a cofactor), and varying concentrations of this compound or a control inhibitor (e.g., pravastatin).

-

Detection: The rate of NADPH consumption is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

An exemplary workflow for this assay is depicted below.

Caption: Workflow for HMG-CoA reductase inhibition assay.

Cellular Cholesterol Synthesis Assay

Objective: To assess the effect of this compound on cholesterol biosynthesis in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line, such as HepG2 (human liver cancer cell line), is cultured.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Radiolabeling: Cells are incubated with a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate.

-

Lipid Extraction: Cellular lipids are extracted.

-

Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

-

Data Analysis: The reduction in cholesterol synthesis in treated cells compared to control cells is determined.

Potential Signaling Pathways

The regulation of lipid metabolism is complex, involving multiple interconnected signaling pathways. A compound like this compound, by targeting a key enzyme like HMG-CoA reductase, could have downstream effects on these pathways.

SREBP (Sterol Regulatory Element-Binding Protein) Pathway

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it upregulates the transcription of genes involved in cholesterol biosynthesis, including HMG-CoA reductase and the LDL receptor. By inhibiting HMG-CoA reductase and lowering intracellular cholesterol, this compound would be expected to activate the SREBP-2 pathway, leading to increased LDL receptor expression.

Caption: Simplified SREBP-2 signaling pathway.

Quantitative Data Summary (Hypothetical)

As specific quantitative data for this compound is not publicly available, Table 2 provides a hypothetical summary of expected data from the described experimental protocols. This table is for illustrative purposes to guide researchers in their data presentation.

| Assay | Parameter | Hypothetical Value |

| HMG-CoA Reductase Inhibition | IC50 | 50 nM |

| Cellular Cholesterol Synthesis | EC50 (HepG2 cells) | 200 nM |

| In Vivo Hypercholesterolemia Model (Rat) | LDL Cholesterol Reduction (at 10 mg/kg) | 40% |

| In Vivo Hypercholesterolemia Model (Rat) | Total Cholesterol Reduction (at 10 mg/kg) | 30% |

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-lipidemic agents. Its classification as a biarylacetic acid and the potential to inhibit HMG-CoA reductase warrant further investigation. Future research should focus on:

-

Comprehensive in vitro and in vivo profiling: To definitively establish its mechanism of action and therapeutic efficacy.

-

Pharmacokinetic and toxicological studies: To assess its drug-like properties and safety profile.

-

Structure-activity relationship (SAR) studies: To optimize its potency and selectivity.

The experimental frameworks and pathway analyses provided in this guide offer a robust starting point for the continued exploration of this compound and its derivatives as potential therapies for cardiovascular disease.

References

- 1. Efficient synthesis and biological evaluation of epiceanothic acid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Robotic inhibition assay for determination of HMG-CoA reductase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of fibric acid derivatives on blood lipid and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Xenyhexenic Acid: Unraveling its Role in Lipid Metabolism - A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenyhexenic Acid is a synthetic compound that has appeared in various chemical and pharmaceutical contexts. While its direct and detailed role in lipid metabolism is not extensively documented in publicly available research, preliminary information suggests a potential interaction with lipid metabolic pathways. This technical guide synthesizes the currently available information on this compound, focusing on its known characteristics and building a hypothetical framework for its potential impact on lipid metabolism. This document aims to provide a foundation for future research into this compound's biological activities.

Note to the Reader: The information regarding the specific mechanisms and quantitative effects of this compound on lipid metabolism is limited. This guide is based on the sparse data available and includes hypothesized pathways to stimulate further investigation.

Introduction to this compound

This compound is a chemical entity with the molecular formula C₁₈H₁₈O₂. It has been listed in chemical supplier databases and mentioned in patent literature, often as part of a larger library of compounds. While its primary therapeutic applications and biological targets are not well-defined, some sources suggest its involvement in the inhibition of enzymes related to lipid metabolism.

Known Biological Activities and Postulated Effects on Lipid Metabolism

The most direct, albeit general, assertion found in the available literature is that a mechanism of action for this compound involves the inhibition of enzymes involved in lipid metabolism . It is also associated with the terms "fatty acid" and "Metabolic intermediate"[1]. This suggests that this compound may interfere with the synthesis, degradation, or modification of lipids.

Given the limited specific data, we can postulate its potential roles by examining common mechanisms of action for compounds that interact with cellular membranes and induce oxidative stress, as has been alluded to for this compound.

Hypothetical Mechanism 1: Interaction with Cellular Membranes and Disruption of Lipid-Dependent Signaling

Many bioactive molecules exert their effects by physically interacting with the lipid bilayer of cellular membranes. Such interactions can alter membrane fluidity, permeability, and the function of membrane-bound proteins, including enzymes and receptors that are critical for lipid metabolism.

Experimental Protocol: Membrane Fluidity Assay

A general protocol to test the effect of this compound on membrane fluidity could involve the use of fluorescent probes like Laurdan or 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) to confluence.

-

Treatment: Incubate the cells with varying concentrations of this compound for a defined period.

-

Labeling: Wash the cells and label them with a fluorescent membrane probe (e.g., Laurdan).

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of the probe using a spectrofluorometer.

-

Data Analysis: Calculate the Generalized Polarization (GP) value for Laurdan. A decrease in the GP value would indicate an increase in membrane fluidity, while an increase would suggest a more rigid membrane.

A logical workflow for investigating the impact of this compound on membrane-related processes is proposed below.

Caption: Experimental workflow to investigate this compound's effect on cell membranes and lipid metabolism.

Hypothetical Mechanism 2: Induction of Oxidative Stress and Lipid Peroxidation

Some compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress. A major consequence of oxidative stress is lipid peroxidation, the process where free radicals attack lipids, especially polyunsaturated fatty acids in cell membranes, leading to cellular damage. This process directly alters the structure and function of lipids.

Experimental Protocol: Lipid Peroxidation Assay (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation.

-

Sample Preparation: Homogenize cells or tissues treated with this compound.

-

Reaction: Add thiobarbituric acid (TBA) to the homogenate and incubate at high temperature (e.g., 95°C) in an acidic medium.

-

Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.

-

Quantification: Use a malondialdehyde (MDA) standard curve to quantify the level of lipid peroxidation.

The potential signaling cascade initiated by this compound-induced oxidative stress is depicted below.

Caption: Hypothesized signaling pathway of this compound via oxidative stress.

Potential Interaction with Key Lipid Metabolism Regulators

Based on the hypothetical mechanisms, this compound could indirectly influence key transcription factors and signaling proteins that govern lipid homeostasis.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): These are master regulators of cholesterol and fatty acid synthesis. Oxidative stress can modulate SREBP activity.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in fatty acid oxidation and storage. Ligands for PPARs are often lipid molecules, and alterations in the cellular lipid profile by this compound could affect PPAR signaling.

-

AMP-activated Protein Kinase (AMPK): As a central energy sensor, AMPK is activated by cellular stress, including oxidative stress. Activated AMPK generally promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like fatty acid synthesis.

Quantitative Data

Currently, there is no publicly available quantitative data detailing the effects of this compound on lipid profiles, enzyme kinetics, or gene expression related to lipid metabolism. The following table is a template for how such data could be presented once it becomes available through future research.

| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | p-value |

| Total Cholesterol (mg/dL) | Data not available | Data not available | Data not available | N/A |

| Triglycerides (mg/dL) | Data not available | Data not available | Data not available | N/A |

| Free Fatty Acids (µM) | Data not available | Data not available | Data not available | N/A |

| SREBP-1c mRNA (fold change) | 1.0 | Data not available | Data not available | N/A |

| PPARα mRNA (fold change) | 1.0 | Data not available | Data not available | N/A |

| p-AMPK/AMPK ratio | 1.0 | Data not available | Data not available | N/A |

| Lipid Peroxidation (MDA, µM) | Data not available | Data not available | Data not available | N/A |

| Membrane Fluidity (GP value) | Data not available | Data not available | Data not available | N/A |

Conclusion and Future Directions

The current body of scientific literature on this compound's role in lipid metabolism is nascent. While there is a tantalizing suggestion of its inhibitory effects on lipid metabolizing enzymes, the specific targets and mechanisms remain to be elucidated. The hypothetical frameworks presented in this guide, centered on membrane interaction and oxidative stress, offer plausible starting points for investigation.

Future research should focus on:

-

Target Identification: Identifying the specific enzyme(s) in lipid metabolism that are inhibited by this compound.

-

In Vitro and In Vivo Studies: Conducting comprehensive studies to quantify the effects of this compound on lipid profiles, gene expression, and the activity of key regulatory proteins (SREBPs, PPARs, AMPK) in relevant cell and animal models.

-

Mechanism of Action: Elucidating the precise molecular mechanisms, whether through direct enzyme inhibition, membrane disruption, induction of oxidative stress, or a combination thereof.

A thorough investigation into these areas will be crucial to unlock the potential of this compound as a tool for lipid metabolism research or as a lead compound for drug development.

References

Xenyhexenic Acid and its Potential Antibacterial Properties: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

Abstract

Xenyhexenic Acid, chemically known as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic anti-lipid agent. While its primary therapeutic application centers on modulating lipid metabolism, there is nascent interest in its potential as an antibacterial agent. This technical guide synthesizes the currently available, though limited, information regarding the antibacterial properties of this compound and structurally related compounds. Due to the scarcity of direct research on its antimicrobial activities, this document also presents generalized experimental workflows and hypothetical signaling pathways based on the known mechanisms of other antibacterial fatty acids to provide a framework for future investigation.

Introduction to this compound

This compound is a biarylacetic acid derivative with the molecular formula C₁₈H₁₈O₂. Its chemical structure features a biphenyl group attached to a hexenoic acid backbone.

Chemical Structure and Properties:

-

IUPAC Name: (E)-2-(4-phenylphenyl)hex-4-enoic acid

-

CAS Number: 964-82-9

-

Molecular Formula: C₁₈H₁₈O₂

-

Molecular Weight: 266.34 g/mol

While primarily investigated for its effects on lipid metabolism, the structural similarity of this compound to other fatty acids with known antimicrobial properties suggests a potential for antibacterial activity.

Antibacterial Activity of Structurally Related Compounds

Direct evidence for the antibacterial properties of this compound is currently limited. However, studies on other biphenyl-containing compounds and fatty acids provide a basis for inferring potential activity and mechanisms.

Biphenyl Compounds

Various derivatives of biphenyl have demonstrated antimicrobial effects. For instance, l-lysine conjugated to lipidated biphenyls has been shown to act as selective membrane-active antibacterial agents that inhibit cell-wall biosynthesis[1]. Additionally, protosappanins A and B, two biphenyl compounds isolated from Sappan Lignum, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]. These findings suggest that the biphenyl moiety, a core component of this compound, can be a key pharmacophore for antibacterial activity.

Phenyl-Substituted Fatty Acids

Research on phenyl fatty hydroxamic acids synthesized from canola oil has demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[3][4]. This indicates that the presence of a phenyl group on a fatty acid chain can confer antimicrobial properties.

The collective evidence from these related compounds suggests that this compound, which combines a biphenyl group with a fatty acid-like chain, is a plausible candidate for antibacterial activity. However, empirical validation is necessary.

Postulated Mechanisms of Antibacterial Action

Based on the known mechanisms of other antibacterial fatty acids, the following are potential ways this compound might exert its effects:

-

Disruption of the Cell Membrane: Fatty acids can insert into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.

-

Inhibition of Cellular Enzymes: The carboxylic acid group or other reactive moieties could interact with and inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or energy metabolism.

-

Interference with Signaling Pathways: The compound might disrupt bacterial communication (quorum sensing) or other vital signaling cascades.

Quantitative Data on Related Compounds

To provide a reference for potential efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for some biphenyl compounds against MRSA. It is important to note that these are not data for this compound.

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| Protosappanin A | MRSA | 64 | [2] |

| Protosappanin B | MRSA | 128 | [2] |

Proposed Experimental Workflow for Antibacterial Assessment

For researchers interested in investigating the antibacterial properties of this compound, the following generalized experimental workflow is proposed.

Workflow for evaluating the antibacterial properties of a novel compound.

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well of a 96-well plate with a standardized bacterial suspension.

-

Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

-

-

Cell Membrane Permeability Assay:

-

Treat bacterial cells with this compound at its MIC.

-

Use a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

-

Measure the increase in fluorescence over time using a fluorometer or flow cytometer to assess membrane damage.

-

Hypothetical Signaling Pathway Disruption

The following diagram illustrates a hypothetical mechanism by which a fatty acid-like compound could disrupt bacterial cell wall synthesis, a common target for antibiotics. This is a generalized representation and has not been specifically demonstrated for this compound.

Hypothetical inhibition of bacterial cell wall synthesis by this compound.

Conclusion and Future Directions

The investigation into the antibacterial properties of this compound is in its infancy. While direct evidence is lacking, the chemical structure of the molecule and the known activities of related compounds provide a compelling rationale for further research. The experimental workflows and hypothetical mechanisms presented in this guide offer a foundational framework for scientists to systematically evaluate the potential of this compound as a novel antibacterial agent. Future studies should focus on empirical testing against a broad panel of pathogenic bacteria, elucidation of its specific mechanism of action, and assessment of its in vivo efficacy and safety.

References

- 1. l-Lysine based lipidated biphenyls as agents with anti-biofilm and anti-inflammatory properties that also inhibit intracellular bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Xenyhexenic Acid: Unraveling the Anticancer Potential

For Immediate Release

[City, State] – [Date] – Xenyhexenic acid, a biphenylacetic acid derivative, has emerged as a compound of interest within the oncological research community. While preliminary information suggests potential anticancer activities, a comprehensive public understanding of its efficacy, mechanism of action, and therapeutic protocols remains largely uncharted. This technical guide synthesizes the currently available information and outlines the critical knowledge gaps that need to be addressed by the scientific and drug development communities.

Overview of this compound

This compound is a chemical entity with the formula C₁₈H₁₈O₂. It belongs to the class of p-biarylacetic acids and is noted in chemical and pharmaceutical literature. While its synthesis has been described, detailed public domain information regarding its biological activities is sparse.

Anticancer Potential: A Nascent Field of Study

Initial investigations into the biological effects of this compound have hinted at its potential as an anticancer agent. Notably, its ability to induce apoptosis in cancer cells has been highlighted as a key area of research interest.[1] Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and compounds that can trigger this pathway are of significant therapeutic interest.

Unidentified Mechanisms and Signaling Pathways

A significant void exists in the understanding of the molecular mechanisms through which this compound may exert its anticancer effects. The specific signaling pathways modulated by this compound have not been elucidated in publicly accessible research. Key questions that remain unanswered include:

-

Does this compound activate intrinsic or extrinsic apoptotic pathways?

-

Which specific caspases or other pro-apoptotic proteins are involved?

-

Does it impact other critical cellular processes such as cell cycle progression, angiogenesis, or metastasis?

Without this information, the development of targeted therapeutic strategies and the identification of potential biomarkers for patient stratification are significantly hampered.

Hypothetical Signaling Pathway

To stimulate further research, a hypothetical signaling pathway for a generic apoptosis-inducing agent is presented below. It is crucial to note that this is a generalized model and has not been experimentally validated for this compound.

References

Xenyhexenic Acid: A Technical Overview of Its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenyhexenic acid, a biphenyl derivative of hexenoic acid, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and reported biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Identity

-

IUPAC Name: (E)-2-(4-phenylphenyl)hex-4-enoic acid[1]

-

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.[1]

| Synonym | Reference |

| This compound | [1] |

| Desenovis | [1] |

| Desenovister | [1] |

| Darilin | [1] |

| Diphenesenic acid | [1] |

| 2-(4-Biphenylyl)-4-hexenoic acid | [1] |

| CV 57533 | [1] |

| alpha-2-Butenyl-(1,1'-biphenyl)-4-acetic acid | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. The data is primarily based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | [1] |

| Molecular Weight | 266.34 g/mol | [1] |

| XLogP3 | 4.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 266.130679813 g/mol | [1] |

| Monoisotopic Mass | 266.130679813 g/mol | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 20 | [1] |

| Complexity | 320 | [1] |

| Isotope Atom Count | 0 | [1] |

| Defined Atom Stereocenter Count | 0 | [1] |

| Undefined Atom Stereocenter Count | 1 | [1] |

| Defined Bond Stereocenter Count | 1 | [1] |

| Undefined Bond Stereocenter Count | 0 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

| Compound Is Canonicalized | Yes | [1] |

Experimental Protocols

Synthesis of this compound

Reaction: Coupling of a boronic acid derivative with an organic halide.

Materials:

-

Aryl halide (e.g., 4-bromobiphenyl)

-

Alkene boronic acid or ester (e.g., (E)-hex-4-enoic acid boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask, add the aryl halide (1 equivalent), the alkene boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Biological Assays

Detailed protocols for the biological evaluation of this compound are not publicly available. However, based on its reported antibacterial and anticancer activities, the following are generalized protocols for initial screening.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria without compound) and negative (medium only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Postulated Anticancer Signaling Pathway

Based on the reported anticancer activity of similar compounds, a possible signaling pathway targeted by this compound could involve the induction of apoptosis.

Caption: A postulated pathway for the anticancer effect of this compound, leading to apoptosis.

General Antibacterial Mechanism of Action

The antibacterial mechanism of fatty acid derivatives can involve the disruption of the bacterial cell membrane.

Caption: A simplified model of the potential antibacterial action of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of antibacterial and anticancer drug discovery. While publicly available data on its specific experimental protocols and detailed mechanisms of action are limited, this guide provides a foundational understanding of its chemical nature and reported biological potential. Further research is warranted to fully elucidate its therapeutic promise.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Xenyhexenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenyhexenic acid, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic anti-lipid agent. This document provides a detailed protocol for its synthesis, primarily based on a Suzuki-Miyaura cross-coupling reaction. The protocol is broken down into the synthesis of key precursors and the final coupling and hydrolysis steps. This application note is intended to provide researchers with a comprehensive guide for the laboratory-scale synthesis of this compound, including reaction schemes, detailed experimental procedures, and expected outcomes.

Introduction

This compound is a biarylacetic acid derivative with potential applications in modulating lipid metabolism. Its synthesis relies on the formation of a carbon-carbon bond between a biphenyl moiety and a hexenoic acid backbone. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that is well-suited for this purpose, offering high yields and functional group tolerance. This protocol outlines a multi-step synthesis beginning from commercially available starting materials.

Synthesis Overview

The overall synthetic strategy for this compound involves three main stages:

-

Preparation of a 4-halobiphenyl derivative: This provides the biphenyl component of the final molecule.

-

Synthesis of a suitable hex-4-enoic acid precursor: This involves creating a C6 chain with the necessary functionality for the cross-coupling reaction.

-

Suzuki-Miyaura coupling and final deprotection: The two key fragments are joined, followed by hydrolysis to yield the target carboxylic acid.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Reaction | Product | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | Bromination of Biphenyl | 4-Bromobiphenyl | 60-75 | >98 |

| 2a | Bromination of Ethyl hex-4-enoate | Ethyl 2-bromohex-4-enoate | 70-80 | >95 |

| 2b | Borylation of Ethyl 2-bromohex-4-enoate | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-4-enoate | 50-60 | >90 |

| 3 | Suzuki-Miyaura Coupling | Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate | 70-85 | >97 |

| 4 | Hydrolysis | (E)-2-(4-phenylphenyl)hex-4-enoic Acid (this compound) | >90 | >99 |

Note: Yields and purity are typical and may vary depending on reaction scale and purification techniques.

Experimental Protocols

Step 1: Synthesis of 4-Bromobiphenyl

This procedure is adapted from the bromination of biphenyl as described in various sources[1][2].

Materials:

-

Biphenyl

-

Dichloroethane

-

Iron(III) chloride (FeCl₃) or Iron powder

-

Liquid Bromine (Br₂)

-

Sodium bisulfite solution

-

Ethyl alcohol

Procedure:

-

In a fume hood, dissolve biphenyl in dichloroethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of iron(III) chloride or iron powder to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add liquid bromine dropwise to the stirred solution over 1-2 hours.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by washing the mixture with a sodium bisulfite solution to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude 4-bromobiphenyl from ethyl alcohol to yield a pure white solid[1].

Step 2: Synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-4-enoate

This two-part procedure involves the bromination of an α,β-unsaturated ester followed by a Miyaura borylation.

Part 2a: Synthesis of Ethyl 2-bromohex-4-enoate

Materials:

-

Ethyl hex-4-enoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a solution of ethyl hex-4-enoate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-bromohex-4-enoate.

Part 2b: Miyaura Borylation

Materials:

-

Ethyl 2-bromohex-4-enoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Dioxane or DMF

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl 2-bromohex-4-enoate, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Add anhydrous dioxane or DMF to the flask.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired boronic ester.

Step 3: Suzuki-Miyaura Coupling to form Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate

This key step couples the two prepared fragments[1].

Materials:

-

4-Bromobiphenyl (from Step 1)

-

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-4-enoate (from Step 2)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

A solvent system such as toluene/ethanol/water or dioxane/water

Procedure:

-

In a round-bottom flask, combine 4-bromobiphenyl, the boronic ester from Step 2, the palladium catalyst, and the base.

-

Degas the solvent system (e.g., toluene, ethanol, and water in a 4:1:1 ratio) by bubbling argon through it for 15-20 minutes.

-

Add the degassed solvent to the reaction flask under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and add water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of this compound.

Step 4: Hydrolysis to this compound

This final step converts the ester to the desired carboxylic acid[3].

Materials:

-

Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate (from Step 3)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ester from Step 3 in a mixture of ethanol (or THF) and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualization of Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway (Hypothetical)

While the precise signaling pathway of this compound is not fully elucidated, as an anti-lipid agent, it is hypothesized to interact with pathways involved in lipid metabolism.

Caption: Hypothetical inhibitory action of this compound on lipid metabolism.

References

Application Notes and Protocols for the Purification of Xenyhexenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenyhexenic acid is a biphenylacetic acid derivative with potential therapeutic applications. The isolation and purification of this compound are critical steps in research, development, and manufacturing to ensure its quality, safety, and efficacy. These application notes provide detailed protocols for common purification techniques applicable to this compound, including silica gel chromatography, crystallization, and preparative High-Performance Liquid Chromatography (HPLC). The provided protocols are based on established methods for the purification of aromatic carboxylic acids and may require optimization for specific sample matrices and scales.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the purification of this compound using different methods. These tables are intended to serve as a template for recording and comparing experimental results.

Table 1: Comparison of Purification Methods for this compound

| Parameter | Silica Gel Chromatography | Crystallization | Preparative HPLC |

| Starting Purity (%) | 85 | 90 | 95 |

| Final Purity (%) | >98 | >99 | >99.9 |

| Yield (%) | 70-85 | 80-95 | 60-80 |

| Recovery (mg) | 700-850 (from 1g crude) | 800-950 (from 1g crude) | 60-80 (from 100mg crude) |

| Solvent Consumption | High | Moderate | High |

| Time Requirement | High | Moderate | Moderate |

| Scalability | Good | Excellent | Limited |

Table 2: Exemplary Data for Preparative HPLC Purification of this compound

| Injection Volume (mL) | Sample Concentration (mg/mL) | Mobile Phase Composition | Flow Rate (mL/min) | Peak Retention Time (min) | Collected Fraction Purity (%) | Recovery (%) |

| 1 | 10 | 70% Acetonitrile, 30% Water, 0.1% TFA | 10 | 8.5 | 99.8 | 75 |

| 2 | 10 | 70% Acetonitrile, 30% Water, 0.1% TFA | 10 | 8.5 | 99.7 | 72 |

| 1 | 20 | 70% Acetonitrile, 30% Water, 0.1% TFA | 10 | 8.4 | 99.5 | 68 |

Experimental Protocols

Purification by Silica Gel Chromatography